[2-(Methoxycarbonyl)-2-propenyl]tributylstannane
Description
Properties
IUPAC Name |
methyl 2-(tributylstannylmethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.3C4H9.Sn/c1-4(2)5(6)7-3;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLFNUSZGCRANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Propenyl Halides with Tributyltin Hydride
A widely reported method involves the reaction of 2-(methoxycarbonyl)propenyl halides (e.g., bromide or iodide) with tributyltin hydride (Bu₃SnH) in the presence of a palladium catalyst. The general reaction proceeds as follows:
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1–2 mol%)
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Solvent: Tetrahydrofuran (THF) or dichloromethane
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Temperature: 25–60°C, 6–12 hours
The reaction mechanism involves oxidative addition of the propenyl halide to Pd(0), followed by transmetalation with Bu₃SnH and reductive elimination to release the product.
Tin-Halogen Exchange Using Tributyltin Chloride
Alkylation of Methacrylic Acid Derivatives
An alternative route employs methacrylic acid methyl ester and tributyltin chloride (Bu₃SnCl) under basic conditions:
Procedure :
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Generate the propenyllithium intermediate by treating methacrylic acid methyl ester with LDA (lithium diisopropylamide) at -78°C.
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Add Bu₃SnCl dropwise and warm to room temperature.
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Quench with aqueous NH₄Cl and extract with ethyl acetate.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | -78°C to 25°C |
| Reaction Time | 2–4 hours |
| Yield | 65–75% |
| Purity (HPLC) | >95% |
This method avoids palladium catalysts but requires stringent anhydrous conditions.
Radical-Mediated Tin Transfer
Use of Tributylstannate Salts
Potassium tributylstannate (K[SnBu₃]) serves as a tin source in radical reactions. When combined with 2-(methoxycarbonyl)propenyl radicals generated from iodides or bromides, it forms the target compound:
Key Considerations :
This method is less common due to challenges in controlling radical intermediates but offers functional group tolerance.
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of each approach:
| Method | Catalyst | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Stille Coupling | Pd(0) | 70–85 | Moderate | High |
| Tin-Halogen Exchange | None | 65–75 | High | Moderate |
| Radical-Mediated | AIBN | 60–70 | Low | Low |
Critical Observations :
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Palladium-catalyzed methods dominate industrial applications due to reproducibility.
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Tin-halogen exchange is preferable for small-scale syntheses avoiding transition metals.
Applications in Target Synthesis
The compound’s utility is exemplified in:
Chemical Reactions Analysis
[2-(Methoxycarbonyl)-2-propenyl]tributylstannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Coupling Reactions: It is often used in coupling reactions, such as the Stille coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Applications
The compound has been utilized in several synthetic pathways, particularly in the formation of carbon-carbon bonds and functional group transformations.
Synthesis of Alkenes
One notable application is in the synthesis of alkenes through Stille coupling reactions. The compound can react with various electrophiles, facilitating the formation of vinyl derivatives. This method has been particularly useful for synthesizing complex natural products and pharmaceutical intermediates.
Radical Reactions
Research has shown that [2-(Methoxycarbonyl)-2-propenyl]tributylstannane can participate in radical reactions, which are crucial for constructing complex molecular architectures. For instance, it has been employed in radical additions to unsaturated carbonyl compounds, leading to the formation of valuable intermediates for further functionalization.
Electrochemical Synthesis
Recent advancements in synthetic organic electrochemistry have also highlighted the use of this compound as a reagent in electrochemical transformations. It enables the generation of radicals under mild conditions, expanding the toolkit available for organic synthesis.
Case Study 1: Synthesis of Stereodefined Alkenones
A study demonstrated the use of this compound in synthesizing stereodefined 2-alkenones via palladium-catalyzed reactions. The process involved cross-coupling with aryl iodides, showcasing its utility in generating complex alkenes with specific stereochemistry .
Case Study 2: Functionalization of Isatins
Another significant application was reported in the catalytic enantioselective amide allylation of isatins using this compound. The methodology provided access to 2-oxindole derivatives that are spiro-fused to α-methylene-γ-lactams, demonstrating its versatility in medicinal chemistry .
Data Tables
Mechanism of Action
The mechanism of action of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane involves its ability to form stable carbon-tin bonds, which can participate in various organic reactions. The tin atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Physicochemical Properties
| Property | This compound | 3-Methyl-2-(tributylstannyl)pyridine | (5-Bromo-thiophen-2-yl)tributylstannane |
|---|---|---|---|
| Molecular Weight (g/mol) | 395.14 | 368.20 | 422.05 |
| Solubility | Moderate in THF, DCM | High in toluene, ethers | Low in polar solvents |
| Stability | Air-sensitive; requires inert storage | Moderate air stability | Light-sensitive; degrades rapidly |
Biological Activity
[2-(Methoxycarbonyl)-2-propenyl]tributylstannane is an organotin compound with the molecular formula C17H34O2Sn and a molecular weight of 389.16 g/mol. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique biological activities and potential applications.
The synthesis of this compound typically involves the reaction of tributylstannyl lithium with methyl acrylate under inert conditions to prevent oxidation. The resulting product is characterized by its ability to participate in various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. Its stability and reactivity make it a valuable reagent in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C17H34O2Sn |
| Molecular Weight | 389.16 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless liquid |
The biological activity of this compound is primarily attributed to its ability to form stable carbon-tin bonds. These bonds can facilitate various organic reactions, making it a versatile tool in medicinal chemistry. The tin atom acts as a nucleophile, allowing the compound to interact with biological targets effectively.
Biological Targets
Research indicates that organotin compounds can interact with various biomolecules, influencing biological pathways such as:
- Cellular signaling : Modulating pathways that regulate cell growth and apoptosis.
- Antimicrobial activity : Exhibiting effects against bacteria and fungi.
- Anticancer properties : Potentially inhibiting tumor growth through various mechanisms.
Antimicrobial Activity
A study investigating the antimicrobial properties of organotin compounds found that this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The mechanism was linked to membrane disruption and interference with cellular metabolism.
Anticancer Research
In another study, this compound was evaluated for its anticancer properties against several cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Table 2: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended storage conditions for [2-(Methoxycarbonyl)-2-propenyl]tributylstannane to ensure stability during experiments?
- Methodological Answer: Organotin compounds are moisture- and oxygen-sensitive. Store the compound under an inert atmosphere (argon or nitrogen) at temperatures below -20°C to prevent degradation. Use amber vials to minimize light exposure, and ensure containers are tightly sealed to avoid hydrolysis of the tributylstannane moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR : Identify the methoxycarbonyl (δ ~3.6–3.8 ppm for OCH3) and propenyl protons (δ ~5–6 ppm for vinyl protons). The tributyltin group shows characteristic peaks at δ ~0.8–1.6 ppm.
- FT-IR : Confirm the ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and Sn-C bonds (500–600 cm⁻¹).
- HRMS : Validate molecular weight and isotopic patterns (e.g., Sn has ten natural isotopes). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer:
- Step 1 : Synthesize the propenyl ester via Michael addition of methyl acrylate to a carbonyl precursor.
- Step 2 : Perform stannylation using tributyltin chloride under basic conditions (e.g., LiHMDS in THF at -78°C).
- Step 3 : Purify via column chromatography (hexane/ethyl acetate) to isolate the product. Monitor reaction progress using GC-MS or TLC .
Advanced Research Questions
Q. How can researchers optimize Stille coupling reactions using this compound as a reagent?
- Methodological Answer:
- Catalyst Selection : Use Pd(PPh3)4 or Pd2(dba)3 with AsPh3 as a ligand to enhance reactivity.
- Solvent Effects : Polar aprotic solvents like DMF or THF improve coupling efficiency.
- Temperature Control : Reactions typically proceed at 60–80°C; higher temperatures may induce protodestannylation.
- Additives : Include CuI or LiCl to suppress homo-coupling byproducts. Validate yields via HPLC or 19F NMR (if fluorinated substrates are used) .
Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals, especially for stereoisomers.
- Deuterated Solvents : Use CDCl3 or DMSO-d6 to avoid solvent interference.
- Paramagnetic Screening : Add EDTA to chelate metal impurities that broaden NMR peaks.
- Crystallography : If feasible, obtain X-ray crystal structures to confirm regiochemistry and stereochemistry .
Q. How can toxicity risks be mitigated when handling this compound in the lab?
- Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
- Waste Disposal : Quench residual tin compounds with KF or NaHCO3 before disposal. Follow EPA guidelines for organometallic waste.
- Exposure Monitoring : Regularly test lab surfaces for tin contamination using ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
